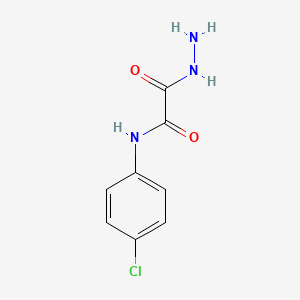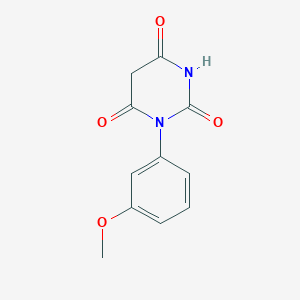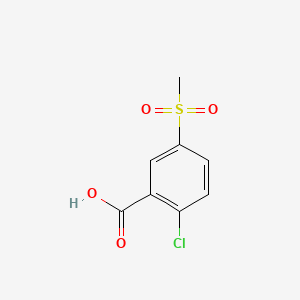
2-Chloro-5-(methylsulfonyl)benzoic acid
Übersicht
Beschreibung
2-Chloro-5-(methylsulfonyl)benzoic acid, also known as CMBS, is an organic compound with a molecular formula of C7H7ClO4S. It is a white, crystalline solid and is soluble in water and other polar solvents. CMBS is a versatile and widely used compound in the scientific community due to its unique properties and wide range of applications. It is used in a variety of research and laboratory experiments, including synthesis and purification, biochemical and physiological studies, and drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Optimization
A notable application lies in the synthesis and optimization of chemical processes. Researchers have developed methods for synthesizing derivatives and related compounds with high yields and purity. For instance, the Cu(I)- and HNO3-catalyzed oxidation of 2-chloro-4-(methylsulfonyl)toluene to 2-chloro-4-(methylsulfonyl)benzoic acid achieved an excellent yield of 84.2% and purity of 99.7%, highlighting a sustainable approach to synthesizing this compound with minimal NOx emission and reduced HNO3 usage (Mengyi Wei et al., 2017).
Environmental Impact
In environmental science, the study of compounds like 2-Chloro-5-(methylsulfonyl)benzoic acid extends to understanding their behavior and degradation in natural settings. For example, the photolysis of Benzobicyclon (which contains a 2-chloro-5-(methylsulfonyl)benzoic acid moiety) in water was investigated to determine the persistence and degradation pathways of this herbicide's active product in aquatic environments. This research is crucial for assessing the environmental impact and designing strategies for the safe use of such chemicals (K. Williams et al., 2018).
Material Science and Drug Development
Additionally, derivatives of 2-Chloro-5-(methylsulfonyl)benzoic acid find applications in material science and drug development. For instance, a methylsulfonyl NDGA derivative exhibited potential as a multidrug resistance (MDR) inhibitor, offering new avenues for cancer treatment by suppressing drug-resistant cancer cells. This application underscores the compound's relevance in developing adjuvants for cancer therapies, highlighting its role beyond mere chemical synthesis (L. Huang et al., 2015).
Eigenschaften
IUPAC Name |
2-chloro-5-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWDIXBVQATQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368125 | |
| Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methylsulfonyl)benzoic acid | |
CAS RN |
89938-62-5 | |
| Record name | 2-chloro-5-(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(methylsulphonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

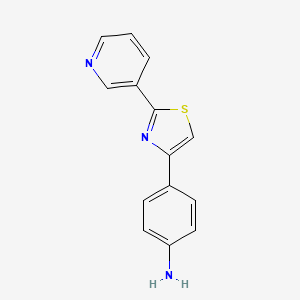
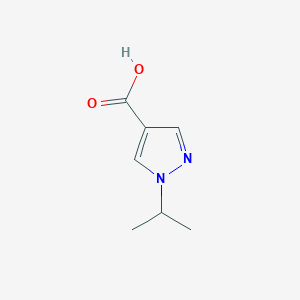
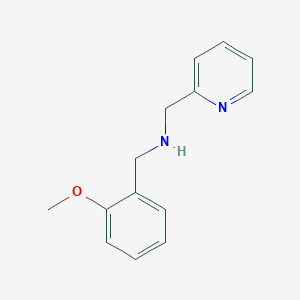
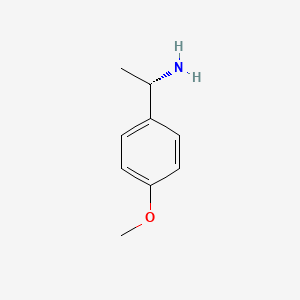
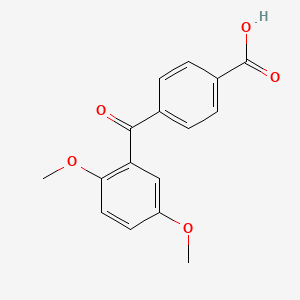
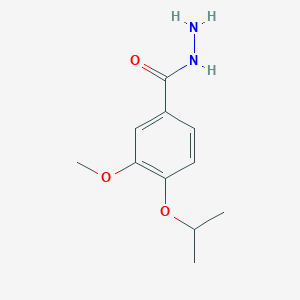


![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)
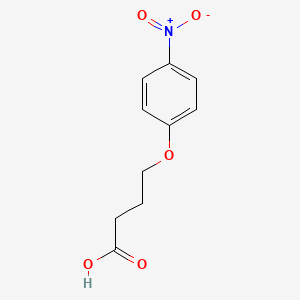
![5-(4-Chloro-phenyl)-4-(2-methoxy-ethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1349522.png)
![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)
